molecular formula C17H17ClN2O3 B269088 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide

Cat. No. B269088
M. Wt: 332.8 g/mol
InChI Key: LIMAYGRJSJMAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. It was first approved by the US Food and Drug Administration (FDA) in 1998.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to reduce the risk of developing certain types of cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide in lab experiments is its well-established mechanism of action, which allows researchers to study its effects on specific pathways and processes. Additionally, N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide has been extensively studied in clinical trials, providing researchers with a wealth of information on its safety and efficacy. One limitation of N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and reduce side effects. Additionally, there is interest in exploring the potential use of N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide, particularly in high-risk patient populations.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide is synthesized by the reaction of 4-chlorobenzenesulfonamide with 4-fluorobenzonitrile to obtain 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The latter is reacted with 3-acetylaminoaniline to obtain N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. It has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide has also been found to reduce the risk of developing Alzheimer's disease by reducing the inflammation associated with the disease. Additionally, N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide has been shown to reduce the incidence of cardiovascular events in patients with a history of cardiovascular disease.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)propanamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-chlorophenoxy)propanamide

InChI

InChI=1S/C17H17ClN2O3/c1-11(23-16-8-6-13(18)7-9-16)17(22)20-15-5-3-4-14(10-15)19-12(2)21/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI Key

LIMAYGRJSJMAAV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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